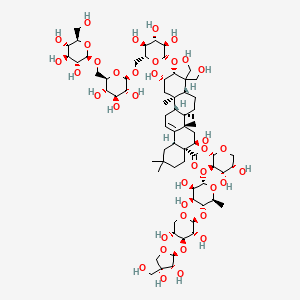

Platycoside E

説明

This compound has been reported in Platycodon grandiflorus with data available.

triterpenoid saponin from Platycodon grandiflorum; structure in first source

特性

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H112O38/c1-25-50(103-57-49(90)51(30(76)18-94-57)104-61-53(91)68(93,23-73)24-98-61)44(85)48(89)58(99-25)105-52-37(78)29(75)17-95-60(52)107-62(92)69-12-11-63(2,3)13-27(69)26-7-8-34-64(4)14-28(74)54(67(21-71,22-72)35(64)9-10-65(34,5)66(26,6)15-36(69)77)106-59-47(88)43(84)40(81)33(102-59)20-97-56-46(87)42(83)39(80)32(101-56)19-96-55-45(86)41(82)38(79)31(16-70)100-55/h7,25,27-61,70-91,93H,8-24H2,1-6H3/t25-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37-,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+,48+,49+,50-,51-,52+,53-,54-,55+,56+,57-,58-,59-,60-,61-,64+,65+,66+,68+,69+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSYJZBVJYXHEK-SNQGWRGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H112O38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1549.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Platycoside E: A Technical Guide to its Structure Elucidation and Characterization

For Immediate Release

[City, State] – [Date] – Platycoside E, a prominent triterpenoid saponin isolated from the roots of Platycodon grandiflorum, has garnered significant attention within the scientific community for its diverse pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies and data integral to the structure elucidation and characterization of this complex natural product.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The precise chemical structure of this compound has been determined through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide detailed insights into the molecular framework, connectivity of atoms, and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for complex natural products like this compound. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy of this compound

A detailed experimental protocol for acquiring NMR data for this compound is as follows:

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, typically pyridine-d₅, to a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition: One-dimensional ¹H NMR spectra are acquired to identify the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra, often with proton decoupling, are acquired to determine the chemical shifts of all carbon atoms in the molecule.

-

2D NMR Experiments: A suite of two-dimensional NMR experiments is crucial for establishing the connectivity between atoms. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.

-

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in pyridine-d₅)

While a complete, officially published and verified NMR data table for this compound was not found in the immediate search results, the general approach involves assigning the chemical shifts for the aglycone (the triterpenoid core) and the sugar moieties separately, and then establishing their linkage through HMBC correlations. The structure of this compound is known to be 3-O-beta-glucopyranosyl-(1,6)-beta-glucopyranosyl-(1,6)-beta-D-glucopyranosyl-2beta,3beta,16alpha,23,24-pentahydroxyolean-12-ene-28-oic acid 28-O-beta-apiofuranosyl-(1,3)-beta-xylopyranosyl-(1,4)-alpha-rhamnopyranosyl-(1,2)-alpha-arabinopyranoside[1].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of this compound and crucial information about its fragmentation pattern, which helps in confirming the sequence of sugar units and their attachment to the aglycone.

Experimental Protocol: ESI-MS/MS of this compound

-

Sample Introduction: A solution of purified this compound is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for saponins, as it minimizes fragmentation in the ion source and allows for the observation of the intact molecular ion. Analysis is often performed in both positive ([M+Na]⁺) and negative ([M-H]⁻) ion modes.

-

Mass Analysis: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used to determine the accurate mass of the molecular ion, allowing for the calculation of the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion of this compound is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides information on the sequential loss of sugar residues from both the C-3 and C-28 positions of the aglycone.

Table 2: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Interpretation |

| [M+Na]⁺ | 1571.69 | Sodiated molecular ion |

| [M-H]⁻ | 1547.67603 | Deprotonated molecular ion |

| Fragment Ions (Illustrative) | ||

| Sequential losses from C-28 | Loss of apiose, xylose, rhamnose, and arabinose | |

| Sequential losses from C-3 | Loss of three glucose units |

Note: The fragmentation of saponins is complex and results in a series of characteristic neutral losses corresponding to the sugar moieties. The specific m/z values of fragment ions are used to deduce the sugar sequence.

Isolation and Purification of this compound

The isolation of this compound from the roots of Platycodon grandiflorum is a multi-step process involving extraction and chromatographic separation.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Dried and powdered roots of Platycodon grandiflorum are refluxed with 95% ethanol. This process is typically repeated three times to ensure exhaustive extraction[2].

-

The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and then partitioned successively with n-butanol[2]. The saponin-rich fraction is concentrated in the n-butanol layer.

-

-

Chromatographic Purification:

-

The n-butanol extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to separate fractions based on polarity.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.

-

Further purification is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of methanol and water[3]. The purity of the isolated this compound is typically assessed by analytical HPLC.

-

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the isolation and purification of this compound.

Biological Characterization: Modulation of Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cellular regulation, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Extracts of Platycodon grandiflorum containing this compound have been demonstrated to activate macrophages through the MAPK and NF-κB signaling pathways[3]. This activation leads to the production of various immune mediators. Studies on related platycosides and extracts suggest that they can influence the phosphorylation of key proteins within these cascades, such as p65 (a subunit of NF-κB), JNK, ERK, and p38 MAPKs[2][3]. The activation of NF-κB is a crucial step in the inflammatory response, and its modulation by this compound is a key area of its pharmacological investigation[4].

The following DOT script generates a diagram illustrating the proposed modulation of the NF-κB and MAPK signaling pathways by this compound.

This technical guide provides a foundational understanding of the structure elucidation and characterization of this compound. Further research into its specific biological targets and mechanisms of action will continue to unveil its therapeutic potential.

References

- 1. This compound | C69H112O38 | CID 70698202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Platycoside E in Platycodon grandiflorum: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of Platycoside E, a major oleanane-type triterpenoid saponin found in the medicinal plant Platycodon grandiflorum. The intricate biochemical pathway, from primary metabolism to the final complex glycosylated structure, is detailed. This document elucidates the key enzymatic players, including oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs), and presents the current understanding of their genetic underpinnings. Quantitative data on metabolite accumulation and gene expression are summarized, and detailed experimental protocols for the analysis of these compounds and genes are provided. This guide is intended to be a critical resource for researchers engaged in natural product chemistry, metabolic engineering, and the development of novel therapeutics derived from P. grandiflorum.

Introduction

Platycodon grandiflorum (Jacq.) A. DC., commonly known as the balloon flower, is a perennial herb belonging to the Campanulaceae family and is the sole species within its genus.[1][2] For centuries, its root, Platycodi Radix, has been a cornerstone of traditional medicine in East Asia for treating respiratory ailments such as bronchitis, asthma, and tonsillitis.[1][2][3] The primary therapeutic activities of P. grandiflorum are attributed to a class of oleanane-type triterpenoid saponins known as platycosides.[1][3][4]

Among the more than 70 platycosides identified, this compound is a major constituent, structurally similar to another key saponin, Platycodin D.[2][5] this compound can be enzymatically converted to Platycodin D, a compound with often enhanced pharmacological activity, through deglycosylation.[6][7] Understanding the biosynthetic pathway of this compound is therefore crucial for optimizing its production through biotechnological approaches, enhancing the medicinal value of P. grandiflorum, and enabling the synthesis of novel saponin derivatives for drug discovery.

This document synthesizes current research to present a detailed map of the this compound biosynthesis pathway, the enzymes and genes involved, and the analytical methods used for its investigation.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with the universal precursor of isoprenoids and culminates in a series of specific oxidation and glycosylation events. The pathway can be broadly divided into three major stages: the formation of the triterpene backbone, the oxidation of this backbone to form the aglycone, and the subsequent glycosylation to yield the final saponin.

Stage 1: Formation of the β-Amyrin Backbone

The biosynthesis of all triterpenoid saponins in P. grandiflorum originates from the mevalonic acid (MVA) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1][3] A series of enzymatic reactions, catalyzed by enzymes such as HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR), leads to the synthesis of 2,3-oxidosqualene, the direct precursor for triterpenoids.[1][2][8]

The first committed step in platycoside biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), β-amyrin synthase (β-AS), which produces the pentacyclic oleanane-type triterpenoid skeleton, β-amyrin.[1][3][5] Genomic and transcriptomic analyses have revealed an expansion of the β-AS gene family in P. grandiflorum, highlighting its importance in the production of platycosides.[5][9][10]

Stage 2: Aglycone Formation via Cytochrome P450-Mediated Oxidation

Following the formation of the β-amyrin backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for the vast structural diversity of triterpenoid saponins by catalyzing site-specific hydroxylations and oxidations on the triterpene skeleton.[5][11]

In P. grandiflorum, members of the CYP716 family are critical for these modifications.[5] Key identified reactions include:

-

C-28 Oxidation: Enzymes such as CYP716A140v2 catalyze a three-step oxidation at the C-28 position of β-amyrin to produce oleanolic acid.[12]

-

C-16β Hydroxylation: The enzyme CYP716A141 has been identified as a unique β-amyrin C-16β oxidase, which is a crucial step in forming the specific platycoside aglycone.[12][13]

These oxidative steps result in the formation of the sapogenin (aglycone), which serves as the scaffold for subsequent glycosylation.

Stage 3: Glycosylation by UDP-Glycosyltransferases (UGTs)

The final stage in this compound biosynthesis is the attachment of sugar moieties to the aglycone, a process catalyzed by UDP-glycosyltransferases (UGTs).[1][3] These enzymes transfer sugar molecules from activated donors, such as UDP-glucose, to specific hydroxyl or carboxyl groups on the aglycone, creating the final saponin structure.[14]

The structure of this compound features a complex oligosaccharide chain. While numerous candidate UGT genes have been identified in P. grandiflorum through transcriptome sequencing, the specific enzymes responsible for attaching each sugar in the precise sequence and linkage to form this compound are still under active investigation.[1][15]

Conversion of this compound to Platycodin D

This compound is a direct precursor to Platycodin D, a saponin with significant and often more potent biological activities.[6][7] The conversion involves the removal of two terminal glucose units from the sugar chain at the C-3 position of the aglycone. This hydrolysis reaction is catalyzed by a specific β-glucosidase enzyme that has been identified and functionally characterized in P. grandiflorum.[6][7][16]

Visualized Pathways and Workflows

The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow for gene discovery in this system.

Caption: The biosynthetic pathway of this compound and its conversion to Platycodin D.

Caption: Experimental workflow for identifying and validating biosynthesis genes.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is regulated by the coordinated expression of numerous genes. Transcriptome and genomic studies have identified many candidates, and quantitative analyses have begun to link gene expression levels with saponin accumulation.

Table 1: Key Enzymes in the Platycoside Biosynthesis Pathway

| Enzyme Class | Enzyme Abbreviation | Function | Gene Family/Identified Genes | Reference |

| MVA Pathway | AACT, HMGS, HMGR, etc. | Synthesis of IPP/DMAPP precursors | Multiple identified unigenes | [1][3][8] |

| Oxidosqualene Cyclase | β-AS | Cyclization of 2,3-oxidosqualene to β-amyrin | Expanded β-amyrin synthase family | [1][5][10] |

| Cytochrome P450 | CYP450s | Oxidation of the β-amyrin backbone | CYP716 family (e.g., CYP716A141, CYP716A140v2) | [5][12][13] |

| Glycosyltransferase | UGTs | Glycosylation of the aglycone | 106 candidate unigenes identified | [1][15] |

| Modifying Enzyme | β-glucosidase | Conversion of this compound to Platycodin D | Functionally characterized β-glucosidase gene | [6][7] |

Table 2: Quantitative Analysis of Saponins and Gene Expression

| Analysis Type | Plant Material | Key Findings | Reference |

| Metabolite Content | Roots, Stems, Leaves | Total saponin content ranged from 881.16 ± 5.15 to 1674.60 ± 25.45 mg/100 g dry weight. The root peel contains a significant number of saponins. | [4] |

| Metabolite Content | 6-month vs. 1-year-old roots | Platycodin D and total saponin content were significantly higher in 1-year-old roots. | [17] |

| Gene Expression | 6-month vs. 1-year-old roots | Expression of key biosynthesis genes (PGMVK, PGMVD, PGFPS, PGSS, etc.) was higher in 1-year-old roots. | [17] |

| Optimized Extraction | Roots | An optimized extraction yielded 5.63 mg/g of Platycodin D. | [18][19] |

Experimental Protocols

The elucidation of the this compound pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol: Saponin Extraction and HPLC Analysis

This protocol is adapted from methods described for the quantification of this compound and Platycodin D.[6][20]

-

Sample Preparation:

-

Dry plant material (e.g., roots of P. grandiflorum) at 50-60°C and grind into a fine powder.

-

Reflux approximately 2.0 kg of powdered material three times with 70% methanol (30 L each time) for 3 hours per reflux.[21]

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with ethyl acetate and water-saturated n-butanol.[21] The saponin fraction will be enriched in the n-butanol layer.

-

Evaporate the n-butanol layer to dryness at 50°C.

-

-

HPLC-ELSD Analysis:

-

Dissolve the resulting residue in methanol for analysis.

-

System: Waters Alliance 2695 HPLC system with a 2424 Evaporative Light Scattering Detector (ELSD).[20]

-

Column: C-18 reverse-phase column (e.g., Luna C-18, 250 × 4.6 mm, 5 μm).[20]

-

Mobile Phase: A gradient of (A) water and (B) acetonitrile. An example gradient is: 0–3 min, 21% B; 3–23 min, 21–23% B; 23–38 min, 23–24% B; 38–70 min, 24–100% B.[20]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.[20]

-

ELSD Conditions: Nebulizer temperature, 42°C; drift tube temperature, 85°C; N2 gas pressure, 50 psi.[20]

-

Quantification: Identify and quantify this compound by comparing retention times and constructing calibration curves with authentic standards.

-

Protocol: Gene Expression Analysis by Real-Time Quantitative PCR (qRT-PCR)

This protocol outlines the steps for quantifying the expression of biosynthesis-related genes.[19]

-

Total RNA Isolation:

-

Collect fresh plant tissue (e.g., roots), immediately freeze in liquid nitrogen, and store at -80°C.

-

Isolate total RNA using a commercial kit (e.g., Total RNA Extraction kit, MGmed) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., cDNA Synthesis kit, Takara Bio) with oligo(dT) or random primers.

-

-

qRT-PCR Reaction:

-

Prepare the reaction mixture using a SYBR Green-based master mix (e.g., IQ SYBR Green SuperMix, Bio-Rad). Each reaction should include the master mix, forward and reverse primers for the gene of interest, and the diluted cDNA template.

-

Thermal Cycling Conditions: A typical program includes an initial denaturation at 95°C for 10 min, followed by 40-45 cycles of denaturation at 95°C for 10 s and annealing/extension at 60-65°C for 30 s.[19]

-

Include a melting curve analysis at the end to verify the specificity of the amplification.

-

-

Data Analysis:

-

Use a housekeeping gene (e.g., actin or ubiquitin) for normalization.

-

Calculate the relative gene expression levels using the 2-ΔΔCt method.

-

Protocol: Functional Characterization of a Biosynthetic Enzyme

This protocol describes the heterologous expression and in vitro assay of a candidate enzyme, such as a β-glucosidase that converts this compound to Platycodin D.[6]

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequence of the candidate gene from cDNA using specific primers.

-

Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli) containing a purification tag (e.g., 6xHis-tag).

-

Transform the recombinant plasmid into a suitable expression host, such as E. coli BL21 (DE3).

-

Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

-

-

In Vitro Enzymatic Assay:

-

Prepare a reaction mixture containing a phosphate buffer (e.g., 0.01 M, pH 7.2), the purified recombinant enzyme (e.g., final concentration 0.05 mg/mL), and the substrate, this compound (e.g., final concentration 0.4 mg/mL).[6]

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a set time (e.g., 2 hours).[6]

-

Include negative controls, such as a reaction with heat-inactivated enzyme or protein extract from an empty vector control.

-

-

Product Analysis:

-

Terminate the reaction (e.g., by adding an organic solvent like methanol).

-

Analyze the reaction products using the HPLC method described in Protocol 5.1.

-

Confirm the identity of the product (Platycodin D) by comparing its retention time with an authentic standard.

-

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Platycodon grandiflorum is a complex and highly regulated process involving a cascade of specialized enzymes. While significant progress has been made in identifying the core pathway from the MVA pathway through the action of β-AS and key CYP450s, the precise sequence of glycosylation steps mediated by specific UGTs remains a key area for future research. The functional characterization of the full suite of UGTs will be essential for the complete elucidation of the pathway and for enabling the heterologous production of this compound and other valuable saponins in microbial or plant-based systems. Further investigation into the transcriptional regulation of this pathway will also provide opportunities to enhance saponin accumulation in P. grandiflorum through metabolic engineering and advanced breeding techniques, ultimately benefiting the pharmaceutical and nutraceutical industries.

References

- 1. Frontiers | Candidate Genes Involved in the Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum Identified by Transcriptome Analysis [frontiersin.org]

- 2. A candidate gene identified in converting this compound to platycodin D from Platycodon grandiflorus by transcriptome and main metabolites analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Candidate Genes Involved in the Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum Identified by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole-genome, transcriptome, and methylome analyses provide insights into the evolution of platycoside biosynthesis in Platycodon grandiflorus, a medicinal plant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Cloning and Functional Characterization of a β-Glucosidase Gene to Produce Platycodin D in Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Cloning and Functional Characterization of a β-Glucosidase Gene to Produce Platycodin D in Platycodon grandiflorus [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cytochrome P450 Monooxygenase CYP716A141 is a Unique β-Amyrin C-16β Oxidase Involved in Triterpenoid Saponin Biosynthesis in Platycodon grandiflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genome-wide analysis of UDP-glycosyltransferases family and identification of UGT genes involved in drought stress of Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2.2. Analysis of this compound and Platycodin D Using HPLC-ELSD [bio-protocol.org]

- 21. mdpi.com [mdpi.com]

In Vitro Biological Activities of Platycoside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside E, a prominent triterpenoid saponin isolated from the roots of Platycodon grandiflorum, has garnered significant scientific interest due to its diverse pharmacological properties. In vitro studies have revealed its potential as a therapeutic agent, demonstrating a range of biological activities including immunomodulatory, anti-inflammatory, neuroprotective, and anti-cancer effects. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro biological activities of this compound and extracts containing this compound. It is important to note that much of the available research has been conducted on extracts of Platycodon grandiflorum, where this compound is a major constituent.

| Biological Activity | Cell Line | Test Agent | Concentration/Dosage | Observed Effect | Citation |

| Immunomodulatory | RAW 264.7 | PGSP Extract (containing 2.40 ± 0.09 mg/g Platycoside E1 and 1.04 ± 0.09 mg/g Platycoside E2) | 250-1000 µg/mL | Increased phagocytic activity to 41.02 ± 2.27% - 69.22 ± 1.59% | [1] |

| RAW 264.7 | PGSP Extract | 1000 µg/mL | 81.19 ± 1.30% increase in NO production | [2] | |

| RAW 264.7 | PGSP Extract | 1000 µg/mL | Increased PGE2 production by 88.05 ± 0.64% | [2] | |

| RAW 264.7 | PGSP Extract | 1000 µg/mL | Increased COX-2 production by 73.17 ± 4.06% | [2] | |

| RAW 264.7 | PGSP Extract | 1000 µg/mL | Increased IL-1β production by 77.30 ± 0.79% | [2] | |

| RAW 264.7 | PGSP Extract | 1000 µg/mL | Increased IL-6 production by 100.65 ± 0.52% | [2] | |

| RAW 264.7 | PGSP Extract | 1000 µg/mL | Increased TNF-α production by 89.51 ± 1.50% | [2] | |

| Anti-Inflammatory | BV2 microglia | PGW Extract (containing 801.72 ± 29.32 µg/g this compound) | 50, 100, 200 µg/mL | Inhibition of nitric oxide (NO) production by 30.4%, 36.7%, and 61.2% respectively | [3] |

| BV2 microglia | PGW Extract | 200 µg/mL | Significant suppression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α | [3] | |

| Neuroprotective | HT-22 | PGS (crude saponin extract containing 30.1 ± 1.6 mg/g this compound) | 5 µg/mL | Significantly inhibited Aβ-mediated reduction in cell viability | [4] |

| HT-22 | PGS | 5, 10, 20 µg/mL | No observed cytotoxicity | [4] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells (e.g., RAW 264.7, BV2, HT-22) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound or the test extract and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours. Pre-treat the cells with different concentrations of this compound for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for an additional 24 hours to induce NO production.

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Add 100 µL of the Griess reagent to 100 µL of the culture supernatant in a new 96-well plate.

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) secreted by cells.

-

Cell Stimulation and Supernatant Collection: Culture and treat cells (e.g., RAW 264.7 or BV2 microglia) as described for the NO assay. Collect the culture supernatants and store them at -80°C until use.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the expression and phosphorylation of proteins involved in signaling pathways like MAPK and NF-κB.

-

Cell Lysis and Protein Quantification: After treatment with this compound and/or an inflammatory stimulus, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in a sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, phospho-ERK, phospho-JNK, phospho-p65, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

The in vitro biological activities of this compound are often mediated through the modulation of key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK and NF-κB Signaling in Inflammation

In response to inflammatory stimuli such as LPS, Toll-like receptor 4 (TLR4) is activated, triggering downstream signaling cascades. This includes the activation of the MAPK pathway, involving the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Simultaneously, the NF-κB pathway is activated through the phosphorylation and subsequent degradation of the inhibitory protein IκBα, leading to the nuclear translocation of the p65 subunit of NF-κB. These transcription factors then induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. This compound has been shown to inhibit these inflammatory responses, suggesting its mechanism of action involves the suppression of MAPK and NF-κB activation.

Caption: this compound inhibits inflammatory pathways.

Experimental Workflow for Assessing Anti-Inflammatory Activity

The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of this compound in vitro.

Caption: Workflow for in vitro anti-inflammatory assays.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant biological activities, particularly in the realms of immunomodulation and anti-inflammation. Its ability to modulate key signaling pathways such as MAPK and NF-κB highlights its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the pharmacological properties and therapeutic applications of this compound. Further studies focusing on pure this compound are warranted to precisely delineate its specific contributions to the observed biological effects.

References

- 1. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells | PLOS One [journals.plos.org]

- 2. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crude Saponin from Platycodon grandiflorum Attenuates Aβ-Induced Neurotoxicity via Antioxidant, Anti-Inflammatory and Anti-Apoptotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Platycoside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside E, a prominent triterpenoid saponin isolated from the root of Platycodon grandiflorum, has garnered significant attention for its diverse pharmacological activities. Preclinical research suggests its potential as a therapeutic agent in a range of disease models, attributed to its anti-inflammatory, neuroprotective, and immunomodulatory properties. This technical guide provides a comprehensive overview of the in vivo efficacy studies of this compound, presenting key quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product-based drug discovery and development.

Data Presentation: Summary of In Vivo Efficacy Studies

The following tables summarize the quantitative data from key in vivo studies investigating the efficacy of this compound, primarily as a major constituent of Platycodon grandiflorum extracts or saponin fractions.

| Therapeutic Area | Animal Model | Treatment | Dosing Regimen | Key Efficacy Parameters | Results | Reference |

| Neuroprotection (Alzheimer's Disease) | 5XFAD Mice | P. grandiflorum crude saponin (PGS) (containing this compound) | Oral gavage, daily for 3 weeks | Aβ plaque accumulation in the subiculum and cerebral cortex | Significant reduction in ThS-positive areas compared to vehicle-treated 5XFAD mice.[1] | [1] |

| Neuronal loss in the cerebral cortex | Significantly higher number of NeuN-positive cells compared to vehicle-treated 5XFAD mice.[1] | [1] | ||||

| Anti-inflammation (Acute Lung Injury) | C57BL/6 Mice | Aqueous extract of P. grandiflorum (PAE) (containing this compound) | Intragastric administration | Pro-inflammatory cytokine levels in lung tissue | Significant reduction in TNF-α, IL-1β, and IL-6 levels compared to LPS-induced group.[2] | [2] |

| Inflammatory cell infiltration in lung tissue | Attenuated infiltration of inflammatory cells in the alveolar walls and interstitial spaces.[2] | [2] | ||||

| Immunomodulation | Cyclophosphamide-induced immunosuppressed rats | P. grandiflorum extract (PGE) (containing this compound) | Oral administration | Serum levels of immunoglobulins (IgG, IgA) and cytokines (TNF-α, IFN-γ, IL-2, IL-12) | Significant increase in immunoglobulin and cytokine levels compared to the cyclophosphamide-treated group. | [3] |

Experimental Protocols

Neuroprotection in an Alzheimer's Disease Mouse Model[1]

-

Animal Model: 5XFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease.

-

Treatment: A crude saponin fraction from Platycodon grandiflorum (PGS), containing a quantified amount of this compound, was administered.

-

Dosing and Administration: Mice received daily oral gavage of the PGS extract for a duration of three weeks.

-

Efficacy Evaluation:

-

Histological Analysis: Brain tissues were collected, sectioned, and stained with Thioflavin S (ThS) to visualize amyloid-beta (Aβ) plaques. The stained areas were quantified to assess the extent of plaque deposition.

-

Immunohistochemistry: Neuronal loss was evaluated by staining brain sections with an antibody against NeuN, a marker for mature neurons. The number of NeuN-positive cells was counted in specific brain regions.

-

Anti-inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model[2]

-

Animal Model: C57BL/6 mice were used to induce acute lung injury.

-

Induction of Injury: Mice were administered LPS intratracheally to induce a robust inflammatory response in the lungs.

-

Treatment: An aqueous extract of Platycodon grandiflorum (PAE), which contains this compound, was given to the mice.

-

Dosing and Administration: PAE was administered via intragastric gavage.

-

Efficacy Evaluation:

-

Cytokine Analysis: Lung tissues were homogenized, and the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), were measured using enzyme-linked immunosorbent assay (ELISA).

-

Histopathological Examination: Lung tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammatory cell infiltration and tissue damage.

-

Immunomodulatory Activity in an Immunosuppressed Rat Model[3]

-

Animal Model: Sprague Dawley rats were immunosuppressed using cyclophosphamide.

-

Treatment: An extract of Platycodon grandiflorum (PGE), containing this compound, was administered.

-

Dosing and Administration: PGE was administered orally to the rats.

-

Efficacy Evaluation:

-

Serological Analysis: Blood samples were collected, and the serum levels of immunoglobulins (IgG and IgA) and various cytokines (TNF-α, IFN-γ, IL-2, and IL-12) were quantified using ELISA.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The in vivo efficacy of this compound and related saponins is often attributed to the modulation of key inflammatory and cell survival signaling pathways. The NF-κB and MAPK pathways are consistently implicated in the anti-inflammatory and neuroprotective effects observed in preclinical studies.[1][4][5]

Caption: this compound inhibits inflammatory signaling pathways.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram illustrates a generalized workflow for assessing the in vivo efficacy of this compound in a disease model.

Caption: Generalized workflow for in vivo efficacy studies.

Conclusion

The available in vivo data, primarily from studies on extracts and saponin fractions rich in this compound, strongly suggest its therapeutic potential, particularly in neurodegenerative and inflammatory conditions. The consistent modulation of the NF-κB and MAPK signaling pathways provides a mechanistic basis for its observed efficacy. However, to fully elucidate the therapeutic profile of this compound, further in vivo studies using the purified compound are warranted. Such studies will be crucial for establishing a clear dose-response relationship and for advancing this promising natural product towards clinical development. This guide provides a foundational understanding of the current state of in vivo research on this compound, offering valuable insights for the scientific and drug development communities.

References

- 1. Crude Saponin from Platycodon grandiflorum Attenuates Aβ-Induced Neurotoxicity via Antioxidant, Anti-Inflammatory and Anti-Apoptotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aqueous extract of Platycodon grandiflorus attenuates lipopolysaccharide-induced apoptosis and inflammatory cell infiltration in mouse lungs by inhibiting PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells [frontiersin.org]

- 5. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

Platycoside E: A Technical Guide to its Role in Modulating Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycoside E, a prominent triterpenoid saponin derived from the root of Platycodon grandiflorum, has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's role in modulating key inflammatory signaling cascades. We delve into its impact on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and its influence on the production of downstream inflammatory mediators. This document synthesizes quantitative data from in vitro studies, details relevant experimental methodologies, and presents visual representations of the implicated signaling pathways to facilitate a deeper understanding for researchers and professionals in drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, asthma, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a continuous endeavor in pharmaceutical research.

Platycodon grandiflorum (PG), commonly known as the balloon flower, has a long history of use in traditional Asian medicine for treating respiratory and inflammatory ailments. Its therapeutic properties are largely attributed to a class of triterpenoid saponins known as platycosides. Among these, this compound has emerged as a key bioactive constituent with significant anti-inflammatory potential. This guide focuses specifically on the mechanisms by which this compound exerts its effects on inflammatory pathways.

Core Signaling Pathways Modulated by this compound

This compound, often as a component of Platycodon grandiflorum extracts, has been shown to modulate the inflammatory response primarily through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central regulators of the expression of a wide array of pro-inflammatory genes.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Studies on extracts containing this compound have demonstrated an inhibitory effect on this pathway. Treatment with these extracts has been shown to reduce the phosphorylation of IκBα and the p65 subunit of NF-κB in LPS-stimulated macrophages.[1][2] This inhibition of NF-κB activation leads to a downstream reduction in the expression of inflammatory mediators.

Caption: this compound inhibits the NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases through a cascade of phosphorylation events leads to the activation of various transcription factors, which in turn regulate the expression of inflammatory genes.

Extracts of P. grandiflorum containing this compound have been observed to suppress the phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner in LPS-stimulated macrophages.[1] By inhibiting the activation of these key signaling molecules, this compound effectively dampens the inflammatory response.

Caption: this compound modulates the MAPK signaling pathway.

Quantitative Effects on Inflammatory Mediators

The inhibitory effects of this compound-containing extracts on the NF-κB and MAPK pathways translate to a quantifiable reduction in the production of key inflammatory mediators. The following tables summarize the reported effects. It is important to note that much of the available data comes from studies using extracts of Platycodon grandiflorum, which contain a mixture of platycosides.

Table 1: Effect of P. grandiflorum Extracts on Inflammatory Cytokine Production

| Cell Line | Treatment | Concentration | Effect on TNF-α | Effect on IL-1β | Effect on IL-6 |

| RAW264.7 | PGSP Extract¹ | 250-1000 µg/mL | Increased production by 63-115% | Increased production by 27-122% | Increased production by 62-100% |

| Splenocytes | PGE² | 10-500 µg/mL | Dose-dependent increase | - | Dose-dependent increase |

¹PGSP: Platycodon grandiflorum and Salvia plebeian extract. Platycoside E1 and E2 were identified in this extract.[3] ²PGE: P. grandiflorum extract.[4]

Table 2: Effect of P. grandiflorum Extracts on iNOS and COX-2

| Cell Line | Treatment | Concentration | Effect on iNOS Expression | Effect on COX-2 Expression | Effect on NO Production |

| RAW264.7 | PGSP Extract¹ | 250-1000 µg/mL | Upregulated | Upregulated | Dose-dependent increase |

| NR8383 | BT-PGR³ | 5% and 10% | Suppressed overexpression | - | Inhibited overproduction |

¹PGSP: Platycodon grandiflorum and Salvia plebeian extract.[5] ³BT-PGR: Biotransformed P. grandiflorum root extracts.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature studying the anti-inflammatory effects of Platycodon grandiflorum extracts.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW264.7 and rat alveolar macrophage cell line NR8383 are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound or a this compound-containing extract for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (typically 1 µg/mL) for a designated time (e.g., 18-24 hours).

Western Blot Analysis for Signaling Proteins

-

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

After treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies specific for phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Caption: A typical workflow for Western blot analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Objective: To quantify the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant.

-

Procedure:

-

Cell culture supernatants are collected after treatment.

-

Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions.

-

Briefly, the supernatant is added to wells pre-coated with a capture antibody.

-

A detection antibody, often biotinylated, is then added.

-

Streptavidin-HRP and a substrate solution are added to produce a colorimetric reaction.

-

The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

-

Nitric Oxide (NO) Assay

-

Objective: To measure the production of NO, an inflammatory mediator produced by iNOS.

-

Procedure:

-

The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

An equal volume of culture supernatant and Griess reagent are mixed and incubated at room temperature.

-

The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.

-

Conclusion

This compound, as a key bioactive component of Platycodon grandiflorum, demonstrates significant anti-inflammatory properties by targeting fundamental inflammatory signaling pathways. Its ability to inhibit the NF-κB and MAPK cascades leads to a marked reduction in the production of a wide range of pro-inflammatory mediators. While much of the current research has focused on extracts, the available data strongly supports the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further studies utilizing isolated this compound are warranted to fully elucidate its dose-dependent effects and to establish a more precise pharmacological profile. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this promising natural product.

References

- 1. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of Platycoside E and its related saponins, primarily found in the roots of Platycodon grandiflorum. This document summarizes key quantitative data, details common experimental protocols for antioxidant assessment, and visualizes the underlying molecular signaling pathways.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and its related saponins has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, allowing for a comparative assessment of their potency.

| Saponin/Compound | Assay Type | Result | Reference(s) |

| This compound | TOSC (Peroxyl Radicals) | 117.3 ± 43.9 TOSC/mM | [1] |

| This compound | TOSC (Peroxynitrite) | 0.75-fold of GSH | [2] |

| Deapiothis compound | TOSC (Peroxyl Radicals) | 162.3 ± 24.5 TOSC/mM | [1] |

| Deapiothis compound | TOSC (Peroxynitrite) | 1.27-fold of GSH | [2] |

| Platycodin D | TOSC (Peroxyl Radicals) | 324.4 ± 31.4 TOSC/mM | [1] |

| Platycodin D | TOSC (Peroxynitrite) | 1.02-fold of GSH | [2] |

| Platycodigenin | TOSC (Peroxyl Radicals) | 199.1 ± 43.2 TOSC/mM | [1] |

| Platycodigenin | TOSC (Peroxynitrite) | 2.35-fold of GSH | [2] |

| Polygalacic Acid | TOSC (Peroxyl Radicals) | 229.0 ± 30.2 TOSC/mM | [1] |

| Polygalacic Acid | TOSC (Peroxynitrite) | No scavenging capacity | [2] |

| P. grandiflorum Seed Extract | DPPH | IC50: 161.3 µg/mL | [3] |

| P. grandiflorum Root Extract | DPPH | IC50: 243.5 µg/mL | [3] |

| P. grandiflorum Seed Extract | ABTS | IC50: 89.7 µg/mL | [3] |

| P. grandiflorum Root Extract | ABTS | IC50: 119.2 µg/mL | [3] |

Note: TOSC (Total Oxidant Scavenging Capacity) values indicate the ability to neutralize specific reactive oxygen species. A higher TOSC value against peroxyl radicals indicates greater scavenging activity. For peroxynitrite scavenging, values are expressed relative to the activity of glutathione (GSH). IC50 values represent the concentration of the extract required to scavenge 50% of the radicals in the DPPH and ABTS assays, with lower values indicating higher antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are protocols for key assays cited in the literature for evaluating the antioxidant potential of saponins.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test samples (this compound, related saponins, or extracts)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[5] This solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the test samples and positive control in the same solvent used for the DPPH solution to prepare a series of concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample concentration. For the blank, add 100 µL of the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

IC50 Value Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[2]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test samples

-

Positive control (e.g., Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[2]

-

Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of the test samples and positive control in the same solvent used for the ABTS•+ working solution.

-

Reaction Mixture: Add a small volume of the sample dilution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL or 190 µL in a 96-well plate) and mix thoroughly.

-

Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as for the DPPH assay.

-

IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.[7][8] It typically uses a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) that becomes fluorescent upon oxidation.

Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium and supplements

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator

-

Test compounds

-

Quercetin (as a standard)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Cell Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of the test compounds and quercetin for a specified period (e.g., 1 hour).

-

Probe Loading: After treatment, remove the medium containing the test compounds and wash the cells. Add a solution of DCFH-DA to the cells and incubate to allow for cellular uptake and deacetylation to the non-fluorescent DCFH.

-

Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells. Add a solution of AAPH to induce the generation of peroxyl radicals.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation at ~485 nm and emission at ~538 nm.[9]

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control (cells with AAPH but no antioxidant) and the treated samples.

-

Calculation of CAA Units: The Cellular Antioxidant Activity is expressed as CAA units, calculated as follows:

-

Quercetin Equivalents (QE): A standard curve of CAA units versus quercetin concentration is generated to express the antioxidant activity of the test samples in Quercetin Equivalents.[7]

Signaling Pathways and Mechanisms of Action

This compound and related saponins, particularly Platycodin D, exert their antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that regulate the cellular antioxidant defense system.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds like Platycodin D, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[1][10] This enhances the cell's capacity to neutralize reactive oxygen species.

References

- 1. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of platycodin D against oxidative stress-induced DNA damage and apoptosis in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 3. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. DPPH radical scavenging activity [bio-protocol.org]

- 7. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. zen-bio.com [zen-bio.com]

- 10. scispace.com [scispace.com]

Preliminary Toxicity Screening of Platycoside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside E is a prominent triterpenoid saponin isolated from the root of Platycodon grandiflorum, a plant with a long history of use in traditional Asian medicine. As interest in the therapeutic potential of individual saponins grows, a thorough understanding of their toxicological profile is paramount for any progression towards clinical application. This technical guide provides a consolidated overview of the preliminary toxicity data available for this compound and related compounds, focusing on in vitro and in vivo studies. It is intended to serve as a foundational resource for researchers engaged in the preclinical safety assessment of this compound.

In Vitro Toxicity Assessment

The initial phase of toxicity screening for a novel compound typically involves a battery of in vitro assays to assess its potential for cytotoxicity, genotoxicity, and other adverse effects at the cellular level.

Cytotoxicity Profile

The cytotoxic potential of this compound has been primarily evaluated through studies on extracts of Platycodon grandiflorum and its other major saponin constituents. Direct quantitative data for pure this compound is limited in the currently available literature.

A study on a crude saponin fraction from Platycodon grandiflorum demonstrated significant inhibition of proliferation across five human tumor cell lines: A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (central nervous system), and HCT-15 (colon). The effective dose for 50% inhibition (ED50) for this crude fraction was in the range of 10-15 µg/mL[1]. While this provides an indication of the potential bioactivity of the saponin mixture, it is not specific to this compound.

Further studies on related platycosides, such as Platycodin D, have shown varying cytotoxic effects depending on the cell line. It is crucial to perform dedicated cytotoxicity assays on pure this compound across a panel of both cancerous and normal human cell lines to establish its specific IC50 values and therapeutic index.

Table 1: Summary of In Vitro Cytotoxicity Data for Platycodon grandiflorum Saponins

| Compound/Extract | Cell Line(s) | Endpoint | Result | Reference |

| Crude Saponin Fraction | A549, SK-OV-3, SK-MEL-2, XF498, HCT-15 | ED50 | 10-15 µg/mL | [1] |

| Platycodin D2 | A549, SK-OV-3, SK-MEL-2, XF498, HCT-15 | ED50 | ~4-18 µg/mL | [1] |

| Deapioplatycodin D | A549, SK-OV-3, SK-MEL-2, XF498, HCT-15 | ED50 | ~4-18 µg/mL | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying substances that can cause genetic damage. While no studies have been found that specifically test the genotoxicity of pure this compound, a comprehensive study on a fermented extract of Platycodon grandiflorus (FPGE), which contains this compound, showed no mutagenic or clastogenic effects in a battery of tests.

The genotoxicity of FPGE was evaluated using the bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration test, and an in vivo micronucleus test in rats. The results from all three assays were negative, indicating that the extract is not genotoxic under the tested conditions.

Table 2: Summary of Genotoxicity Studies on Fermented Platycodon grandiflorum Extract (FPGE)

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and without S9 | Negative | |

| Chromosomal Aberration | Mammalian cells | With and without S9 | Negative | |

| Micronucleus Test | Rat bone marrow | In vivo | Negative |

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.

Procedure:

-

Cell Culture and Treatment: Expose cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) to at least three concentrations of this compound, with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 per concentration).

-

Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

In Vivo Toxicity Assessment

Acute and subchronic toxicity studies in animal models are essential for determining the systemic toxicity of a compound and for establishing a safe starting dose for potential human trials.

Acute Oral Toxicity

Furthermore, a study on Platycodin D, a structurally related saponin, in mice also demonstrated a low acute toxicity profile, with a lethal dose (LD50) of over 2000 mg/kg. These findings suggest that this compound is also likely to have a low acute oral toxicity.

Table 3: Summary of Acute Oral Toxicity Data

| Compound/Extract | Animal Model | Endpoint | Result | Reference |

| Fermented P. grandiflorus Extract | Rat (SD) | ALD | > 3000 mg/kg | [2] |

| Platycodin D | Mouse | LD50 | > 2000 mg/kg |

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to estimate the acute oral toxicity of a substance.

Procedure:

-

Animal Selection and Acclimatization: Use a single sex of rodents (typically female rats), and allow them to acclimatize to the laboratory conditions.

-

Dosing: Administer this compound orally to a group of animals at one of the defined starting dose levels (e.g., 300 or 2000 mg/kg).

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Stepwise Procedure: The outcome of the first step (mortality or no mortality) determines the next step, which may involve testing at a lower or higher dose level, or stopping the test.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Hemolytic Activity

Saponins are known to have hemolytic activity due to their interaction with cell membranes. A study comparing the hemolytic activity of three major platycosides found that the order of activity was Platycodin D > Platycodin D3 > this compound[3]. This indicates that this compound has the lowest hemolytic potential among these related compounds, which is a favorable characteristic for a drug candidate.

Signaling Pathway Interactions

Preliminary research suggests that the biological effects of Platycodon grandiflorum extracts, which are rich in platycosides, may be mediated through the modulation of several key signaling pathways. Understanding these interactions is crucial for elucidating the mechanisms of both efficacy and potential toxicity.

The primary signaling pathways implicated are:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Involved in cell proliferation, differentiation, and apoptosis.

-

Nuclear Factor-kappa B (NF-κB) Pathway: Plays a central role in inflammation and immune responses.

-